Fexofenadine D10 is a stable isotope-labeled version of fexofenadine, a second-generation antihistamine primarily used for treating allergic symptoms such as seasonal allergic rhinitis and chronic idiopathic urticaria. The compound is characterized by its selective antagonism of the H1 receptor, which helps mitigate allergic responses without the sedative effects commonly associated with first-generation antihistamines. Fexofenadine D10 is particularly useful in pharmacokinetic studies and research applications due to its isotopic labeling, allowing for precise tracking and quantification in biological systems.
Fexofenadine D10 is derived from fexofenadine hydrochloride, which is synthesized through various organic chemistry methods. The compound's unique isotopic labeling involves substituting hydrogen atoms with deuterium, enhancing its stability and enabling detailed analytical studies.
Fexofenadine D10 falls under multiple classifications:
The synthesis of fexofenadine D10 generally follows the established synthetic routes for fexofenadine hydrochloride, with modifications to incorporate deuterium. A common method involves the reaction of 2-(4-bromophenyl)-2-methylpropionate with nafoxidine, followed by a series of protective and coupling reactions to form the final product.
Fexofenadine D10 has a complex molecular structure that can be represented as follows:
Fexofenadine D10 participates in various chemical reactions typical for antihistamines, including:
The synthetic pathway involves several key reactions:
Fexofenadine D10 functions primarily as an H1 receptor antagonist. Its mechanism involves:
Research indicates that fexofenadine's selectivity for H1 receptors contributes to its efficacy in alleviating allergy symptoms while maintaining a favorable safety profile.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration in pharmaceutical preparations.
Fexofenadine D10 is primarily used in scientific research, particularly in pharmacokinetics and metabolic studies. Its isotopic labeling allows researchers to:
Fexofenadine-d10 (chemical name: 4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid) is a deuterium-labeled analog of the antihistamine fexofenadine. Its molecular formula is C32H29D10ClNO4 (hydrochloride salt), with a molecular weight of 548.18 g/mol [2] [5] [9]. The compound features ten deuterium atoms strategically incorporated at the ortho, meta, and para positions of both phenyl rings in the hydroxydiphenylmethyl moiety, replacing all hydrogen atoms in those aromatic systems [5] [9]. This isotopic labeling pattern is confirmed through mass spectral fragmentation analysis, where the molecular ion cluster appears at m/z 511.73 [M+H]+ for the free base, demonstrating a +10 mass unit shift compared to non-deuterated fexofenadine (m/z 501.66) [6] [9].
The structural integrity of the deuterated compound is maintained through identical chromatographic behavior to non-deuterated fexofenadine in reversed-phase LC systems, while exhibiting distinct mass spectral signatures essential for its role as an internal standard [1] [5]. The CAS registry number 1215821-44-5 specifically identifies the hydrochloride salt form, which is the standard configuration for analytical applications [2] [5].
Table 1: Structural Attributes of Fexofenadine-d10 Hydrochloride
Attribute | Specification |
---|---|
Molecular Formula | C32H29D10ClNO4 |
Molecular Weight | 548.18 g/mol |
CAS Registry Number | 1215821-44-5 |
Isotopic Purity | ≥99 atom % D (typical) |
Deuterium Positions | Aromatic rings (hydroxydiphenylmethyl group) |
Chemical Purity | >98% (HPLC) |
Fexofenadine-d10 hydrochloride shares nearly identical physicochemical properties with its non-deuterated counterpart due to preserved electronic and steric characteristics. It appears as a white to off-white crystalline powder with pH-dependent solubility: highly soluble in acetonitrile (>50 mg/mL) and methanol, sparingly soluble in water (approximately 0.5 mg/mL), and insoluble in non-polar solvents [7] [9]. The deuterated compound exhibits two critical stability characteristics:
The hydrate form (Form II) exhibits distinct crystallography confirmed by PXRD, with characteristic peaks at 8.4°, 10.2°, and 16.8° 2θ. Accelerated stability studies (40°C/75% RH) demonstrate no detectable degradation or isotopic exchange over 6 months when stored in airtight containers [7] [9]. However, solutions in protic solvents (e.g., methanol-water) may exhibit gradual H/D exchange over extended periods (>12 weeks) detectable via mass spectrometry [9].
Table 2: Key Physicochemical Properties
Property | Fexofenadine-d10 Hydrochloride |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point | 193–197°C (with decomposition) |
Solubility (Water) | ~0.5 mg/mL (25°C) |
Solubility (ACN) | >50 mg/mL (25°C) |
LogP (Octanol/Water) | 5.2 (estimated) |
pKa | 4.3 (carboxyl), 9.7 (piperidinyl tertiary amine) |
Critical Water Content | <15% w/w inhibits hydrate formation |
The isotopic labeling confers distinctive analytical advantages while preserving fundamental chemical behavior:
Spectral Differentiation: The +10 Da mass shift enables baseline resolution in mass spectrometry despite identical retention times in chromatographic systems. For example, in LC-MS/MS methods using electrospray ionization (ESI), fexofenadine-d10 yields transitions m/z 502.3→466.3 and 502.3→448.3, while fexofenadine transitions are m/z 502.3→466.3 and 502.3→171.1 [1] [5]. This allows precise quantification without interference from matrix components or the native analyte.
Chromatographic Co-elution: Both compounds exhibit identical retention characteristics under reversed-phase conditions (e.g., Chromolith RP18e column with ammonium formate-acetonitrile mobile phase), confirming equivalent hydrophobicity and ionization behavior [1].
Metabolic Stability: Deuterium labeling reduces CYP-mediated oxidative metabolism in the phenyl rings, with in vitro studies showing approximately 30% lower clearance via hepatic pathways compared to non-deuterated fexofenadine [2] [6]. This property does not affect its analytical function but enhances chemical stability during sample preparation.
Crystallographic Equivalence: Powder X-ray diffraction patterns confirm isostructural crystal packing between fexofenadine-d10 hydrochloride and its non-deuterated analog, validating equivalent solid-state behavior during pharmaceutical processing [7] [8].
Table 3: Comparative Profile: Deuterated vs. Non-deuterated Fexofenadine
Characteristic | Fexofenadine-d10 | Non-deuterated Fexofenadine |
---|---|---|
Molecular Weight | 548.18 g/mol (HCl salt) | 538.12 g/mol (HCl salt) |
Primary MS Transition | 502.3→466.3 / 502.3→448.3 | 502.3→466.3 / 502.3→171.1 |
Hydrate Formation Threshold | 15% w/w water | 15% w/w water |
Melting Point Range | 193–197°C | 192–197°C |
Aqueous Solubility (25°C) | ~0.5 mg/mL | ~0.5 mg/mL |
CYP3A4 Metabolism Rate | Reduced by ~30% | Standard |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0